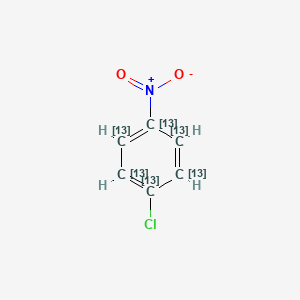4-Chloronitrobenzene-13C6
CAS No.:
Cat. No.: VC17997234
Molecular Formula: C6H4ClNO2
Molecular Weight: 163.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H4ClNO2 |
|---|---|
| Molecular Weight | 163.51 g/mol |
| IUPAC Name | 1-chloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
| Standard InChI | InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
| Standard InChI Key | CZGCEKJOLUNIFY-IDEBNGHGSA-N |
| Isomeric SMILES | [13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[N+](=O)[O-])Cl |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])Cl |
Introduction
Structural and Chemical Identity of 4-Chloronitrobenzene-13C6
| Property | 4-Chloronitrobenzene | 4-Chloronitrobenzene-13C6 |
|---|---|---|
| Molecular Formula | C₆H₄ClNO₂ | |
| Molecular Weight (g/mol) | 157.55 | 163.55 |
| Melting Point (°C) | 83–84 | 83–84 |
| Boiling Point (°C) | 242 | 242 |
Spectroscopic Signatures
The -labeling introduces distinct NMR signals, with the aromatic carbons appearing as split peaks due to isotopic shifts. For instance, the nitro-substituted carbon resonates at 148–150 ppm, while the chlorine-adjacent carbon appears at 128–130 ppm . In IR spectroscopy, the nitro group’s asymmetric stretch at 1520 cm⁻¹ remains unchanged .
Synthetic Routes and Industrial Production
Nitration of Chlorobenzene-13C6
The primary industrial method involves nitrating chlorobenzene-13C6 with concentrated nitric acid () under controlled conditions :
This exothermic reaction yields a 2:1 ratio of para- to ortho-nitro isomers, which are separated via fractional crystallization and distillation .
Alternative Labeling Strategies
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Nitration of Chlorobenzene-13C6 | 65–70 | 98 | Isomer separation |
| Diazotization of 4-Chloroaniline-13C6 | 50–55 | 95 | Precursor availability |
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro and chlorine groups activate the ring for nucleophilic attacks. For example, hydroxide displacement yields 4-nitrophenol-13C6, while reaction with sodium methoxide produces 4-nitroanisole-13C6 :
Cross-Coupling Reactions
Palladium-catalyzed couplings with arylboronic acids enable the synthesis of biaryl compounds, useful in pharmaceutical intermediates . The labeled benzene ring enhances reaction tracking in mechanistic studies.
Applications in Research and Industry
Tracer Studies in Environmental Science
4-Chloronitrobenzene-13C6 is deployed to monitor degradation pathways in soil and water. Its stable isotope signature allows differentiation from natural background contaminants, enabling precise quantification of abiotic and microbial transformation rates .
Pharmaceutical Synthesis
The compound serves as a precursor for labeled paracetamol analogs and antirheumatic drugs. For example, reductive alkylation produces secondary amines used in rubber antioxidants, which are critical in tire manufacturing .
Table 3: Key Derivatives and Their Applications
| Derivative | Application | Synthesis Route |
|---|---|---|
| 4-Nitroaniline-13C6 | Azo dye production | Ammonolysis |
| 4-Nitrophenol-13C6 | Pesticide intermediates | Hydroxide substitution |
Recent Advances and Future Directions
Scalable Isotopic Labeling Techniques
Innovations in continuous-flow nitration systems have improved yields of 4-chloronitrobenzene-13C6 to >75%, reducing reliance on batch processing . Microreactor technology minimizes byproduct formation, enhancing cost-efficiency.
Environmental Fate Studies
Ongoing research employs 13C-labeled compounds to elucidate photodegradation mechanisms in aquatic systems. Preliminary data indicate half-lives of 12–24 hours under UV exposure, with nitro group reduction as the primary pathway .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume